2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound features a fused ring system comprising a pyrrole ring and a benzimidazole ring, which contributes to its unique chemical properties and biological activities. Benzimidazole derivatives are widely recognized for their diverse pharmacological potential, including antiviral, anticancer, and antimicrobial activities. The compound is also noted for its utility in chemical synthesis as a building block for more complex heterocycles and materials with specialized properties .
2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is classified under:
The synthesis of 2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be achieved through several methods. A common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions. Catalysts may be used to enhance reaction rates and yields .
The molecular structure of 2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole includes:
2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole participates in various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reagents and conditions applied during these reactions .
The mechanism of action for 2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole involves interactions with specific biological targets. The compound may bind to enzymes or receptors within biological systems, modulating their activity and resulting in various physiological effects. The exact pathways affected can vary depending on the biological context and application being studied .
Relevant data from analyses indicate that this compound exhibits significant potential for further exploration in both synthetic chemistry and biological applications .
2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several applications in scientific research:
2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a bicyclic heterocyclic compound characterized by a fusion between a partially saturated pyrrole ring and a benzimidazole system. The methyl group at the 2-position introduces steric and electronic modifications that significantly influence its physicochemical behavior. Its molecular formula is C₁₁H₁₂N₂, with a molecular weight of 172.23 g/mol [1]. The IUPAC name explicitly defines the ring fusion ("pyrrolo[1,2-a]benzimidazole"), the saturation level ("2,3-dihydro"), and the methyl substituent ("2-methyl") [1] .
The core structure consists of a six-membered benzimidazole moiety fused to a five-membered pyrrolidine ring, where positions 1a and 2 of the pyrrolidine are shared with the benzimidazole. The "2,3-dihydro" designation indicates saturation between C2-C3, reducing aromaticity in the pyrrole ring compared to fully conjugated analogs. This saturation enhances flexibility and influences dipole moments (estimated at ~3.5 Debye) and solubility. The methyl group at C2 further increases lipophilicity, reflected in a higher calculated logP (cLogP ≈ 2.5) compared to the unmethylated parent compound (cLogP ≈ 1.8) [2] .
Table 1: Structural and Physicochemical Comparison of Key Pyrrolobenzimidazoles
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Features | cLogP |
---|---|---|---|---|---|
2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole | C₁₁H₁₂N₂ | 172.23 | 11206049 [1] | 2-methyl group; saturated C2-C3 bond | ~2.5 |
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole | C₁₀H₁₀N₂ | 158.20 | 7724-48-3 [2] | No 2-methyl; saturated C2-C3 bond | ~1.8 |
Pyrrolo[1,2-a]benzimidazole (fully aromatic) | C₁₀H₈N₂ | 156.18 | 274-40-8 | Fully unsaturated pyrrole ring | ~2.1 |
6-N-Aziridinyl-3-hydroxy-7-methyl-PBI derivative | C₁₄H₁₄N₄O₃ | 286.29 | - | Antitumor derivative with quinone/aziridine [3] | ~0.9 |
The exploration of pyrrolo[1,2-a]benzimidazoles emerged in the late 20th century as an offshoot of benzimidazole chemistry, which gained prominence after the 1940s discovery that 5,6-dimethylbenzimidazole is a vitamin B₁₂ component [5] [6]. Early synthetic efforts focused on condensed benzimidazoles to mimic biologically active purines. The unsubstituted 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole (CAS 7724-48-3) was first synthesized in the 1970s via cyclization reactions of N-alkylated benzimidazoles [2] .
A pivotal advancement occurred in 1991 with structure-activity studies demonstrating that derivatives like 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione 3-acetate (PBI-A) exhibited nanomolar cytotoxicity against human ovarian and colon cancers [3]. This compound incorporated the 2,3-dihydro framework modified with redox-active quinone and alkylating aziridine groups, enabling DNA cross-linking akin to mitomycins. Research intensified in the 2000s, with methods expanding to include microwave-assisted cyclizations and catalytic hydrogenations for saturating the pyrrole ring. The introduction of alkyl groups like the 2-methyl substituent was strategically explored to modulate bioavailability and target engagement [2] [7].
Table 2: Key Synthetic Methodologies for Pyrrolobenzimidazole Derivatives
Method | Starting Materials | Reaction Conditions | Target Compounds | Yield Range |
---|---|---|---|---|
Cyclization | N-(2-chloroethyl)benzimidazoles | NaOEt/EtOH, reflux [2] | 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazoles | 40-75% |
Reductive Cyclization | 2-(2-Nitroaryl)benzimidazoles | Zn/AcOH or Fe/NH₄Cl [7] | 2-Methyl/aryl-2,3-dihydro derivatives | 60-85% |
Cycloaddition | Imidazolyldienes + Olefins | Heat, solvent-free [7] | Highly substituted dihydropyrrolobenzimidazoles | 35-70% |
Functionalization | 2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole | Electrophiles (alkyl halides, acyl chlorides) | 2- or 3-Substituted derivatives [2] | 50-90% |
This compound epitomizes a "privileged scaffold" in medicinal chemistry due to its dual hydrogen-bonding capability, aromatic stacking potential, and metabolic stability. Its structural mimicry of purines facilitates interactions with biological targets like enzymes and nucleic acids [5] [6]. The 2-methyl group specifically enhances lipophilicity, improving membrane permeability—a critical factor for central nervous system (CNS)-active agents—while the saturated C2-C3 bond reduces susceptibility to oxidative degradation compared to fully aromatic analogs [2] [6].
Pharmacologically, derivatives exhibit broad activities:
Ongoing research exploits this core for developing targeted protein degraders (PROTACs) and fluorescent probes for DNA visualization, underscoring its versatility beyond therapeutics [5] [7].
Table 3: Pharmacological Applications of Pyrrolobenzimidazole Derivatives
Therapeutic Area | Derivative Structural Features | Mechanism of Action | Key Findings |
---|---|---|---|
Anticancer | 3-Hydroxy-5,8-dione + aziridinyl group | DNA reductive alkylation; ROS generation [3] | Nanomolar IC₅₀ in ovarian/colon cancer models |
Antimicrobial | 2-Aryl-3-nitro substitutions | DNA gyrase/topoisomerase IV inhibition [6] | MIC 6.25 µM against S. aureus & P. aeruginosa |
Antiviral | 5-Amidino or 2-heteroaryl groups | Viral polymerase/adenovirus replication inhibition [6] | EC₅₀ < 1 µM against coxsackieviruses |
CNS Agents | 9-Dialkylaminoethyl substitutions | Ion channel modulation [6] | Antiarrhythmic/anticonvulsant activity at 25 mg/kg |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7